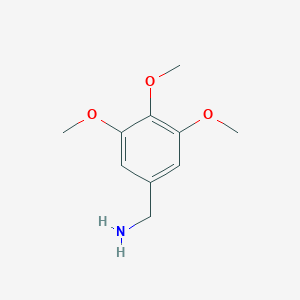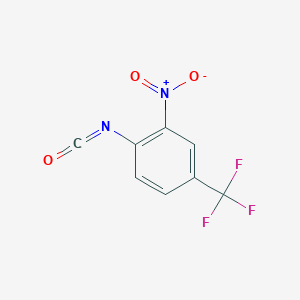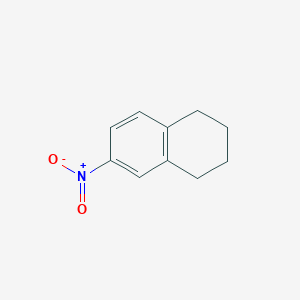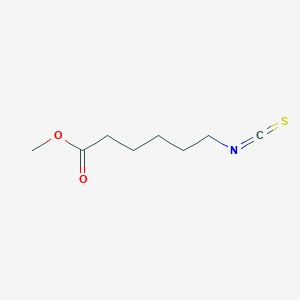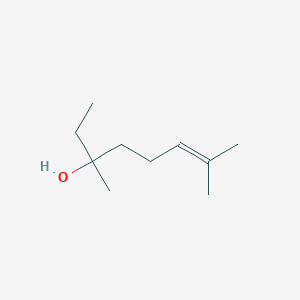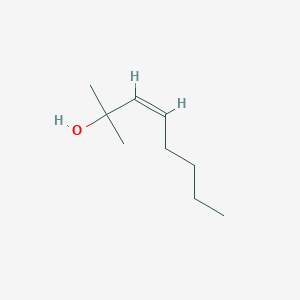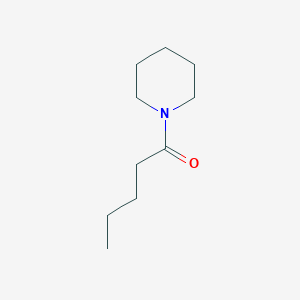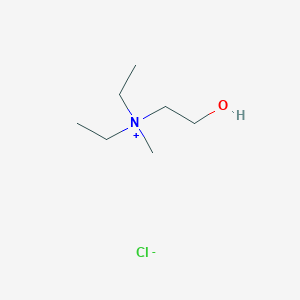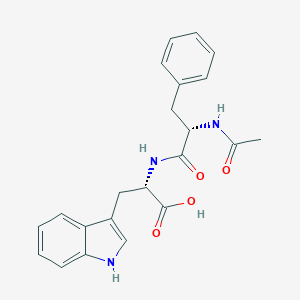
Ac-Phe-Trp-OH
Übersicht
Beschreibung
Ac-Phe-Trp-OH is a peptide compound that is related to various peptides studied for their biological activities and potential pharmaceutical applications. While the specific compound Ac-Phe-Trp-OH is not directly mentioned in the provided papers, the papers do discuss related peptides and their properties, which can provide insights into the characteristics of Ac-Phe-Trp-OH.
Synthesis Analysis
The synthesis of related peptides, such as Ac-(D)Phe-Pro-boroArg-OH and Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg], involves solution-phase methods and solid-phase methods. For instance, the synthesis of Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg] was achieved through a convergent solution-phase approach, where tripeptide fragments were first prepared and then coupled to form a linear hexapeptide. This was followed by cyclization to yield the macrocyclic compound . Such methods could potentially be adapted for the synthesis of Ac-Phe-Trp-OH, with considerations for protecting groups and minimizing racemization.
Molecular Structure Analysis
The molecular structure of peptides is crucial for their biological activity. For example, the peptide Ac-(D)Phe-Pro-boroArg-OH was found to have a secondary structure in aqueous solutions, which is important for its activity as a thrombin inhibitor . The structure of Ac-Phe-Trp-OH would similarly be expected to influence its biological activity, and techniques such as NMR could be used to elucidate its conformation.
Chemical Reactions Analysis
The chemical reactivity of peptides like Ac-Phe-Trp-OH is influenced by the functional groups present in the amino acid residues. The peptides discussed in the papers undergo various chemical reactions, such as coupling reactions during synthesis and interactions with enzymes or receptors in biological systems . The reactivity of Ac-Phe-Trp-OH would be expected to be influenced by the acetyl group on the N-terminus and the indole ring of the tryptophan residue.
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides are determined by their amino acid composition and sequence. For instance, the peptide Ac-(D)Phe-Pro-boroArg-OH has a rigid conformation and internal motion in certain side chains . The properties of Ac-Phe-Trp-OH, such as solubility, stability, and conformational flexibility, would be influenced by the presence of the aromatic side chain of tryptophan and the acetyl group. These properties are important for the peptide's interaction with biological targets and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1. Enzyme-Substrate Specificity Computation
Ac-Phe-Trp-OH plays a role in the computation of enzyme-substrate specificities, as demonstrated in the hydrolysis catalyzed by chymotrypsin. The experimental systems treated involve hydrolyses of Ac-Trp-NH2 and Ac-Phe-NH2, among others. This research has been pivotal in developing new methods for the quantitative study of biochemical systems (DeTar, 1981).
2. Fluorescent Chemosensor Development
A fluorescent chemosensor involving Ac-Phe-Trp-OH has been developed for amino acid recognition. This chemosensor, which includes cucurbit[8]uril (Q[8]) and acridine hydrochloride (AC), can recognize L-Phe or L-Trp due to competitive interaction (Xu et al., 2020).
3. NMR Study of Side Chain Conformations
Nuclear magnetic resonance (NMR) studies on Ac-Phe-Trp-OH and related derivatives have been conducted to understand the solvent dependence of side chain conformations in tyrosine and tryptophan derivatives (Kobayashi et al., 2009).
4. Transport and Separation of Amino Acids
Activated composite membranes containing bis-(2-ethyl-hexyl) phosphoric acid (DEHPA) have been used for the transport and separation of aromatic amino acids, including phenylalanine and tryptophan. This research highlights the importance of Ac-Phe-Trp-OH in the study of facilitated transport and separation of amino acids (Calzado et al., 2001).
5. Peptide Conformation and Inhibitory Activity
The solution conformation of peptides containing Ac-Phe-Trp-OH has implications for the activity of Ac-(D)Phe-Pro-boroArg-OH, a potent thrombin inhibitor. NMR studies have shown that the peptide portion exhibits secondary structure in aqueous solutions, providing insights into the entropic advantages in binding this molecule (Lim et al., 1993).
6. Synthesis of Anti-inflammatory Drugs
A convergent solution-phase synthesis of Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg], a potent new anti-inflammatory drug, has been reported. This synthesis provides a pathway to efficiently prepare large quantities of this and other macrocyclic peptidomimetic drugs (Reid et al., 2003).
Zukünftige Richtungen
The future directions of “Ac-Phe-Trp-OH” and similar peptides could involve further exploration of their therapeutic potential. Peptides are attracting great attention as therapeutics due to their high selectivity, potency, and low toxicity . Moreover, the development of new synthetic strategies for the preparation of unique constrained peptides could open up new possibilities in peptide-based therapeutics .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,19-20,23H,11-12H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQOQFHEONRKLI-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Phe-Trp-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



